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Compound of Interest

Compound Name: 4-Formylphenyl propionate

Cat. No.: B1295054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 4-Formylphenyl
propionate, a key intermediate in various synthetic pathways. Through a detailed comparison

with structurally similar alternatives, 4-acetylphenyl propionate and 4-formylphenyl acetate, this

document aims to provide a clear benchmark for the validation of its chemical structure using

common spectroscopic techniques. All predicted data for 4-Formylphenyl propionate was

generated using reputable online spectroscopic prediction tools.

Structural Comparison at a Glance
Compound Structure Key Differentiating Feature

4-Formylphenyl propionate
Propionate ester with a formyl

group

4-Acetylphenyl propionate
Propionate ester with an acetyl

group

4-Formylphenyl acetate
Acetate ester with a formyl

group
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Spectroscopic Data Comparison
The following tables summarize the predicted and experimental spectroscopic data for 4-
Formylphenyl propionate and its alternatives.

¹H NMR Spectroscopy Data (Predicted/Experimental, 400
MHz, CDCl₃, δ in ppm)

Protons
4-Formylphenyl
propionate
(Predicted)

4-Acetylphenyl
propionate
(Experimental)

4-Formylphenyl
acetate
(Experimental)

Aldehyde (-CHO) 9.98 (s, 1H) - 9.95 (s, 1H)

Aromatic (ortho to -

CHO/-COCH₃)
7.95 (d, J=8.4 Hz, 2H) 7.98 (d, J=8.8 Hz, 2H) 7.89 (d, J=8.4 Hz, 2H)

Aromatic (ortho to -

OCO)
7.25 (d, J=8.4 Hz, 2H) 7.15 (d, J=8.8 Hz, 2H) 7.26 (d, J=8.4 Hz, 2H)

Propionate/Acetate (-

CH₂-/-CH₃)
2.63 (q, J=7.6 Hz, 2H) 2.60 (q, J=7.6 Hz, 2H) 2.33 (s, 3H)

Propionate (-CH₃) 1.25 (t, J=7.6 Hz, 3H) 1.24 (t, J=7.6 Hz, 3H) -

Acetyl (-COCH₃) - 2.59 (s, 3H) -

¹³C NMR Spectroscopy Data (Predicted/Experimental,
100 MHz, CDCl₃, δ in ppm)
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Carbon
4-Formylphenyl
propionate
(Predicted)

4-Acetylphenyl
propionate
(Experimental for a
similar compound)

4-Formylphenyl
acetate
(Experimental)

Carbonyl (Ester, C=O) 172.9 171.5 169.2

Carbonyl

(Aldehyde/Acetyl,

C=O)

190.8 196.9 190.7

Aromatic (C-O) 154.5 154.4 155.0

Aromatic (C-CHO/C-

COCH₃)
134.5 134.7 134.2

Aromatic (CH, ortho to

-CHO/-COCH₃)
131.5 129.9 131.3

Aromatic (CH, ortho to

-OCO)
122.5 121.8 122.3

Propionate/Acetate (-

CH₂-/-CH₃)
27.8 27.7 21.2

Propionate (-CH₃) 9.1 9.2 -

Acetyl (-COCH₃) - 26.5 -

Note: Experimental

data for 4-

acetylphenyl acetate

was used for

comparison of the

acetylphenyl moiety.

Infrared (IR) Spectroscopy Data
(Predicted/Experimental, cm⁻¹)
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Functional Group
4-Formylphenyl
propionate
(Predicted)

4-Acetylphenyl
propionate
(Experimental -
N/A)

4-Formylphenyl
acetate
(Experimental)

C=O Stretch (Ester) ~1750 - ~1760

C=O Stretch

(Aldehyde)
~1700 - ~1700

C-H Stretch

(Aldehyde)
~2820, ~2720 - ~2830, ~2730

C-O Stretch (Ester) ~1200, ~1150 - ~1200, ~1160

Aromatic C=C Stretch ~1600, ~1500 - ~1600, ~1500

Mass Spectrometry Data (Predicted/Experimental, m/z)

Ion
4-Formylphenyl
propionate
(Predicted)

4-Acetylphenyl
propionate
(Experimental -
N/A)

4-Formylphenyl
acetate
(Experimental)

[M]⁺ 178.06 - 164.05

[M-CH₂CH₃]⁺ 149.05 - -

[M-COCH₃]⁺ - - 121.03

[M-OCOCH₂CH₃]⁺ 121.03 - -

[M-OCOCH₃]⁺ - - 121.03

[C₆H₄CHO]⁺ 121.03 - 121.03

[CH₃CH₂CO]⁺ 57.03 - -

[CH₃CO]⁺ - - 43.02

Experimental Protocols
Standard protocols for the acquisition of spectroscopic data are provided below for reference.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. Transfer the solution to a 5 mm NMR tube.

Instrument: A 400 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at 298 K.

Use a standard single-pulse experiment.

Set the spectral width to cover the range of -2 to 12 ppm.

Employ a 30-degree pulse angle with a relaxation delay of 1 second.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum at 298 K.

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the range of 0 to 220 ppm.

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

Acquire a larger number of scans (typically 1024 or more) due to the low natural

abundance of ¹³C.

Processing: Process the acquired Free Induction Decay (FID) with an exponential window

function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier
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transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts

relative to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a thin film of the sample by dissolving a small amount in a

volatile solvent (e.g., dichloromethane) and depositing a drop onto a potassium bromide

(KBr) or sodium chloride (NaCl) salt plate. Allow the solvent to evaporate completely.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the clean, empty salt plate.

Place the salt plate with the sample film in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (typically 16-32) to obtain a high-quality spectrum.

Processing: The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

Acquisition:

Introduce the sample into the ion source via a direct insertion probe or a gas

chromatograph (GC) inlet.

Use a standard electron energy of 70 eV for ionization.
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Scan a mass range appropriate for the expected molecular weight of the compound (e.g.,

m/z 40-300).

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Workflow for Spectroscopic Structure Validation
The following diagram illustrates the logical workflow for validating the structure of a

synthesized compound like 4-Formylphenyl propionate using the spectroscopic methods

discussed.
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Workflow for Spectroscopic Structure Validation of 4-Formylphenyl propionate

Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Comparison

Structure Validation

Synthesize 4-Formylphenyl propionate

Purify the Product (e.g., Column Chromatography)

¹H and ¹³C NMR

Acquire Spectra

FTIR Spectroscopy

Acquire Spectra

Mass Spectrometry

Acquire Spectra

Analyze Chemical Shifts, Multiplicity, and Integration Analyze Functional Group Frequencies Analyze Molecular Ion and Fragmentation Pattern

Compare Experimental Data with Predicted and Alternative Compound Data

Structure Confirmed

Data Consistent

Structure Incorrect / Impure

Data Inconsistent

Further Purification / Analysis Required

Click to download full resolution via product page
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To cite this document: BenchChem. [Spectroscopic Validation of 4-Formylphenyl Propionate:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295054#validation-of-the-structure-of-4-
formylphenyl-propionate-by-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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